N-[4-(acetylamino)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide
CAS No.:
Cat. No.: VC14813694
Molecular Formula: C15H17N3O4
Molecular Weight: 303.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17N3O4 |
|---|---|
| Molecular Weight | 303.31 g/mol |
| IUPAC Name | N-(4-acetamidophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide |
| Standard InChI | InChI=1S/C15H17N3O4/c1-10(19)16-11-3-5-12(6-4-11)17-14(20)8-7-13-9-15(21-2)18-22-13/h3-6,9H,7-8H2,1-2H3,(H,16,19)(H,17,20) |
| Standard InChI Key | JDMVWGYRZQKUEX-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=CC(=NO2)OC |
Introduction
N-[4-(acetylamino)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a synthetic organic compound classified under the category of amides. It features a complex structure with an acetamido group attached to a phenyl ring, which is further linked to a propanamide chain containing a methoxy-substituted isoxazole moiety. This structural complexity suggests potential applications in medicinal chemistry, particularly in drug development.
Synthesis and Characterization
The synthesis of N-[4-(acetylamino)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide typically involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Analytical techniques like nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are often employed for characterization.
Biological Activity and Potential Applications
The biological activity of this compound may include interactions with specific biological targets such as enzymes or receptors. Compounds with similar structures have been shown to exhibit diverse biological activities, making them of interest in medicinal chemistry and potentially in agriculture. The unique combination of functional groups in N-[4-(acetylamino)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide provides distinct reactivity and potential for diverse applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume